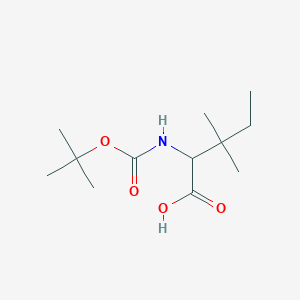

Boc-l-beta-methylisoleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI Key |

WZKPSAWKRJWANR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

The Significance of β Substituted Amino Acids in Complex Molecule Synthesis

β-amino acids are structurally distinct from their more common α-amino acid counterparts, with the amino group attached to the β-carbon relative to the carboxyl group. ontosight.ai This seemingly minor alteration has profound implications for the chemical and biological properties of molecules that incorporate them.

The inclusion of β-amino acids, particularly those with substitution at the β-carbon, offers several advantages in the synthesis of complex molecules:

Enhanced Metabolic Stability: Peptides constructed from β-amino acids, known as β-peptides, exhibit increased resistance to enzymatic degradation compared to natural peptides. chiroblock.com This is a critical attribute for the development of therapeutic peptides with improved oral bioavailability and longer in vivo half-lives.

Unique Conformational Properties: The altered backbone structure of β-peptides allows them to adopt stable secondary structures, such as helices, sheets, and turns, that are not readily accessible to α-peptides. hilarispublisher.com This opens up new avenues for designing molecules with specific three-dimensional architectures for targeted biological interactions.

Diverse Biological Activities: The β-amino acid motif is present in a variety of naturally occurring compounds with significant biological activities, including antibiotics, anticancer agents, and psychotropics. chiroblock.comhilarispublisher.com This underscores their importance as pharmacophores and valuable starting points for drug discovery programs.

Chiral Building Blocks: As chiral molecules, β-substituted amino acids serve as valuable intermediates in the stereoselective synthesis of complex natural products and pharmaceuticals. ontosight.aichiroblock.com The development of methods for their enantioselective synthesis is an active area of research. hilarispublisher.comgoogle.com

The synthesis of β-amino acids, especially those with defined stereochemistry, presents a significant challenge for organic chemists. chiroblock.com However, the unique properties they impart to larger molecules make them indispensable tools in modern organic synthesis.

The Role of the Tert Butoxycarbonyl Boc Protecting Group in Amino Acid Derivatives

In the intricate process of peptide synthesis and the chemical modification of amino acids, the protection of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino function of amino acids. wikipedia.orgorgsyn.org Its popularity stems from a combination of favorable characteristics:

Stability: The Boc group is stable under a wide range of reaction conditions, particularly those involving bases and nucleophiles. spectrumchemical.comorganic-chemistry.org This allows for selective chemical transformations to be carried out on other parts of the amino acid or peptide without affecting the protected amine.

Ease of Introduction: The Boc group can be readily introduced onto an amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild conditions. wikipedia.orgorganic-chemistry.org This reaction is often performed in aqueous or organic solvents in the presence of a base. wikipedia.orgorgsyn.org

Acid-Labile Removal: A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions. wikipedia.orgorganic-chemistry.org Strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, efficiently remove the Boc group, regenerating the free amine. wikipedia.org This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-stable or base-labile protecting groups, a crucial aspect of complex multi-step syntheses. organic-chemistry.orgrsc.org

The Boc protecting group has been instrumental in the development of both solution-phase and solid-phase peptide synthesis (SPPS). spectrumchemical.comrsc.org Its reliable performance and predictable reactivity have made it a cornerstone of modern peptide chemistry.

An Overview of Boc L β Methylisoleucine As a Chiral Synthon in Academic Research

Precursor Synthesis and Stereoselective Approaches to L-β-Methylisoleucine

The stereocontrolled synthesis of the L-β-methylisoleucine precursor is a foundational step, demanding precise control over multiple stereocenters. Methodologies generally fall into two main categories: asymmetric synthesis from achiral or simpler chiral precursors, and the derivatization of readily available L-isoleucine or its stereoisomers.

Asymmetric Synthetic Routes to L-β-Methylisoleucine

Asymmetric synthesis provides a powerful avenue for establishing the desired stereochemistry of L-β-methylisoleucine. A notable approach involves the diastereoselective addition of organometallic reagents to chiral templates. For instance, the addition of allyl stannanes to (S)-4,5-dihydro-5-phenyl-2H-oxazin-2-one has been shown to proceed with high diastereoselectivity. google.comresearchgate.netnih.goviris-biotech.de This method, catalyzed by a Brønsted acid, can yield 2-allylmorpholinones with a diastereomeric ratio of up to 14.2:1. google.comiris-biotech.de The resulting product from the addition of dimethylallyltributylstannane can then be converted into L-β-methylisoleucine. google.comiris-biotech.de

Another strategy employs electrophilic glycine (B1666218) templates, where carbon-carbon bonds are formed asymmetrically to construct the desired amino acid framework. iris-biotech.de These methods often utilize chiral auxiliaries to direct the stereochemical outcome of the reaction. The use of engineered phenylalanine ammonia (B1221849) lyases (PAL) also presents a biocatalytic route for the direct asymmetric synthesis of β-branched aromatic α-amino acids, a technology that could potentially be adapted for aliphatic analogues. google.com

Derivatization from L-Isoleucine and its Stereoisomers

The utilization of L-isoleucine, a naturally occurring amino acid, as a starting material offers a chiral pool approach to L-β-methylisoleucine. acs.org This strategy leverages the existing stereochemistry of the starting material to control the configuration of the final product. One such method involves the stereospecific inversion of the configuration at the C-2 stereocenter of L-isoleucine to produce D-alloisoleucine, a related stereoisomer. bachem.com Another approach involves the epimerization of L-isoleucine at the C-2 carbon through acetylation, followed by enzymatic resolution to separate the desired stereoisomer. bachem.com

Furthermore, the synthesis of N-Boc-isostatine and N-Boc-dolaisoleucine has been achieved from N-Boc-D-allo-isoleucine and N-Boc-N-methylisoleucine, respectively, highlighting the utility of isoleucine isomers in the synthesis of complex amino acids. researchgate.net The determination of the stereochemistry of these unusual amino acids often relies on derivatization with chiral reagents such as Marfey's reagent (FDAA), followed by chromatographic separation and analysis. monash.edu

N-Alkylation and N-Methylation Strategies for Boc-Protected Amino Acid Derivatives

Once the amino acid core is synthesized, the introduction of the Boc protecting group and subsequent N-alkylation are crucial steps. These modifications can be challenging, particularly with sterically hindered amino acids like β-methylisoleucine.

Selective N-Methylation of Boc-L-Isoleucine

The selective N-methylation of Boc-protected amino acids, including the structurally related Boc-L-isoleucine, can be achieved using various methods. A common approach involves the use of a base and a methylating agent. For example, the N-alkylation of Boc-Ile-OH has been accomplished using methyl iodide and sodium hydride. researchgate.net The selectivity of this reaction for mono-N-methylation in the presence of a free carboxyl group is attributed to the chelation of the carboxylate to the sodium cation. researchgate.net

Alternative methods for N-methylation that avoid harsh basic conditions that could lead to racemization have also been developed. These include the use of diazomethane (B1218177) with N-nosyl protected amino acid esters, which can provide quantitative yields for amino acids like isoleucine. rsc.org

Optimized N-Alkylation Protocols for Steric Hindrance

The steric bulk of β-methylisoleucine necessitates optimized protocols for N-alkylation. For sterically hindered N-alkyl amino acids, traditional methods may be inefficient. The use of a hindered alkoxide base, such as potassium tert-butoxide, in an inert solvent with an alkyl halide has been shown to be an effective method for the N-alkylation of Boc-protected amino acids. google.com This process can be conducted at low temperatures, leading to higher yields compared to other methods. google.com

For the synthesis of peptides containing N-alkylated amino acids, the use of trifluoroacetyl (Tfa) protection has been explored. chemrxiv.org The Tfa group enhances the acidity of the N-H bond, enabling site-selective N-alkylation under milder conditions. chemrxiv.org Furthermore, reductive amination represents another powerful strategy for introducing N-alkyl groups, and optimized protocols have been developed to minimize side reactions like epimerization, particularly when dealing with chiral amino acids on a solid support. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The incorporation of sterically demanding, Boc-protected amino acids like Boc-L-β-methylisoleucine into a growing peptide chain on a solid support requires specialized strategies to ensure efficient coupling and prevent side reactions. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established strategy in SPPS. iris-biotech.deiris-biotech.de The Boc group protects the α-amino function and is removed by treatment with a moderate acid, while benzyl-based side-chain protecting groups are cleaved with a strong acid at the end of the synthesis. nih.gov

Coupling of sterically hindered amino acids is a significant challenge in SPPS. To overcome this, more potent coupling reagents and modified protocols are often necessary. Amino acid fluorides, for instance, have proven to be particularly effective for the preparation of peptides containing sterically hindered residues. nih.gov The choice of the solid support is also critical for successful SPPS, with a variety of resins available to suit different synthetic strategies. nih.gov

For peptides containing N-alkyl amino acids, which includes N-methylated residues, specialized coupling reagents like PyBroP or the use of amino acid fluorides may be required to facilitate the acylation of the sterically hindered secondary amine. peptide.com The development of efficient coupling methods is crucial for the successful synthesis of complex peptides containing these modified amino acids.

| Synthetic Step | Methodology | Key Reagents/Conditions | Outcome/Yield | References |

| Asymmetric Synthesis | Diastereoselective Allylstannane Addition | (S)-4,5-dihydro-5-phenyl-2H-oxazin-2-one, dimethylallyltributylstannane, Brønsted acid | High diastereoselectivity (up to 14.2:1 dr) | google.comiris-biotech.de |

| Derivatization | Epimerization and Enzymatic Resolution | L-isoleucine, acetylation, hog kidney acylase | Separation of stereoisomers | bachem.com |

| N-Methylation | Base-mediated Alkylation | Boc-Ile-OH, methyl iodide, sodium hydride | Selective mono-N-methylation | researchgate.net |

| N-Alkylation | Hindered Base Protocol | Boc-protected amino acid, potassium tert-butoxide, alkyl halide | High yields at low temperatures | google.com |

| SPPS Incorporation | Boc/Bzl Strategy | Boc-protected amino acid, benzyl-based side-chain protection, TFA, strong acid | Stepwise peptide elongation | nih.goviris-biotech.deiris-biotech.de |

| SPPS Coupling | For Steric Hindrance | Amino acid fluorides, PyBroP | Efficient coupling of hindered residues | nih.govpeptide.com |

Integration of Boc-L-β-Methylisoleucine within Boc/Bzl SPPS Strategies

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.orgnih.gov It relies on the use of the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable protecting groups, typically benzyl-based, for amino acid side chains. peptide.compeptide.com While the Fmoc/tBu strategy has become more widespread, Boc-based SPPS is often preferred for synthesizing "difficult sequences," including those containing hydrophobic and β-branched residues like L-isoleucine and its analogs, due to improved solvation and reduced aggregation. nih.goviris-biotech.de

The general cycle for Boc/Bzl SPPS involves several key steps:

Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com This step leaves the N-terminal amine as a protonated salt.

Neutralization: The protonated amine must be neutralized to the free amine before the next coupling step. This can be done in a separate step with a base like diisopropylethylamine (DIEA) or, more commonly in modern protocols, in situ during the coupling reaction. peptide.compeptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminal amine of the resin-bound peptide. iris-biotech.de

Washing: Excess reagents and by-products are washed away before the cycle begins again.

For challenging residues like Boc-L-β-methylisoleucine, in situ neutralization protocols are particularly effective. peptide.com In this approach, a high concentration of the activated amino acid is added directly along with the neutralization base, minimizing the time the free amine is exposed and thus reducing the opportunity for the peptide chain to aggregate. nih.govpeptide.com The protonated state of the peptide prior to neutralization is thought to disrupt the interchain hydrogen bonding that leads to aggregation. peptide.com This method, often called "Rapid Boc chemistry," has proven effective for preparing difficult peptides. peptide.com

Advanced Coupling Reagents and Conditions for Challenging Sequences

The steric hindrance presented by β-methylated and tetrasubstituted amino acids like Boc-L-β-methylisoleucine necessitates the use of highly efficient coupling reagents to drive the acylation reaction to completion. acs.orgchemicalbook.com Standard carbodiimide (B86325) activators like DCC or DIC are often insufficient. Modern peptide synthesis relies on aminium/uronium or phosphonium (B103445) salt-based reagents, which convert the protected amino acid into a highly reactive activated species. merckmillipore.com

For difficult couplings, reagents that form highly reactive OAt or 6-Cl-OBt esters are preferred. merckmillipore.comacs.org

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a "golden standard" for difficult couplings, including those involving sterically hindered or N-methylated amino acids. chemicalbook.comluxembourg-bio.com It has been shown to be superior in coupling efficiency and suppression of racemization. chemicalbook.com

HCTU (N-[(6-Chloro-1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) is another highly efficient reagent. researchgate.net The presence of the 6-chloro-HOBt moiety leads to higher reaction rates and improved results in the synthesis of difficult peptides compared to HBTU. acs.orgbachem.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt reagent that is also effective for hindered couplings and can yield better results when other condensing agents fail. chemicalbook.com

TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate) has shown good results in couplings of sterically hindered or methylated amino acids, with performance comparable to HATU and potentially lower levels of racemization. bachem.com

These reagents are used in conjunction with a tertiary base, such as DIEA or 2,4,6-collidine, to facilitate the reaction. nih.gov For particularly challenging sequences, extended coupling times or double coupling cycles may be necessary, even with these advanced reagents.

| Reagent Acronym | Full Name | Key Features for Hindered Residues |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, low racemization; considered a benchmark for difficult sequences. chemicalbook.comluxembourg-bio.com |

| HCTU | N-[(6-Chloro-1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | More reactive than HBTU due to the 6-Cl-HOBt active ester; excellent for difficult peptides. researchgate.netbachem.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Strong phosphonium-based condensing agent, useful when other reagents are ineffective. chemicalbook.com |

| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Comparable efficiency to HATU for methylated and hindered amino acids, with reports of lower racemization. bachem.com |

Resin Chemistries and Linker Optimization in Boc-Based SPPS

The choice of solid support (resin) and the linker that attaches the peptide chain to it is critical for a successful synthesis, influencing loading capacity, reaction kinetics, and final cleavage conditions. chempep.com In Boc-SPPS, polystyrene-based resins are most common. chempep.com

Merrifield Resin: This is the classic resin for Boc chemistry, consisting of chloromethylated polystyrene. chempep.com The first amino acid is typically attached via its cesium salt to form a benzyl (B1604629) ester linkage. A drawback is that this linker can be somewhat unstable to the repeated TFA treatments required for Boc deprotection, leading to chain loss, especially during the synthesis of long peptides. peptide.comchempep.com

PAM (Phenylacetamidomethyl) Resin: To address the instability of the Merrifield linker, the PAM resin was developed. chempep.com It incorporates a more acid-stable phenylacetamido linker, which significantly reduces the loss of peptide during synthesis. peptide.com Cleavage from PAM resin requires strong acids like anhydrous hydrogen fluoride (B91410) (HF). chempep.com

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These amino-functionalized resins are used for the synthesis of peptide amides. chempep.com The MBHA resin provides an optimal balance of stability towards TFA and lability towards HF, making it the support of choice for preparing peptide amides via the Boc strategy. chempep.com

For difficult sequences prone to aggregation, optimizing the resin loading is a key strategy. High loading can exacerbate aggregation effects. sigmaaldrich.com Therefore, using resins with a lower substitution level (e.g., 0.3-0.5 mmol/g) is often advantageous. chempep.com Furthermore, linkers that anchor the peptide via the backbone amide nitrogen have been developed to avoid side reactions and facilitate specific applications like on-resin cyclization. nih.gov

| Resin Type | Linker Type | Typical Use in Boc-SPPS | Advantages & Disadvantages |

| Merrifield | Chloromethyl | Synthesis of peptide acids. chempep.com | Advantage: Classic, well-established. Disadvantage: Linker is partially labile to TFA, can lead to chain loss. peptide.com |

| PAM | Phenylacetamidomethyl | Synthesis of peptide acids. peptide.comchempep.com | Advantage: Linker is more stable to TFA, reducing chain loss. chempep.comDisadvantage: Requires strong acid (HF) for cleavage. peptide.com |

| BHA/MBHA | Benzhydrylamine/ Methylbenzhydrylamine | Synthesis of peptide amides. chempep.com | Advantage: MBHA offers optimal stability/lability balance for amide synthesis. chempep.comDisadvantage: BHA linker stability can be sequence-dependent. chempep.com |

Mitigation of Aggregation and Difficult Sequences in SPPS

Peptide aggregation is a major obstacle in SPPS, particularly for sequences rich in hydrophobic or β-branched amino acids like isoleucine and its derivatives. oup.comnih.gov Aggregation occurs when growing peptide chains interact via hydrogen bonds, forming insoluble structures that block reactive sites and lead to incomplete reactions. oup.comrsc.org Several strategies exist to mitigate this problem.

Solvent Choice: Using highly polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the peptide-resin complex and disrupt aggregation. peptide.compeptide.com

Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can break up the ordered hydrogen-bonding networks that cause aggregation. peptide.comsigmaaldrich.com

Elevated Temperature: Performing coupling reactions at a higher temperature can provide the energy needed to overcome kinetic barriers and disrupt aggregates. peptide.com

Backbone Protection: Reversibly protecting the backbone amide nitrogen is a highly effective way to prevent the interchain hydrogen bonding that causes aggregation. rsc.org Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be incorporated at strategic points (e.g., every six residues) to disrupt secondary structure formation. peptide.com

Pseudoprolines: These are dipeptides where a serine or threonine residue is cyclized into an oxazolidine (B1195125) ring, mimicking the structure of proline. chempep.com Incorporating a pseudoproline dipeptide introduces a "kink" into the peptide backbone, which effectively disrupts the formation of β-sheet aggregates. sigmaaldrich.comchempep.com The native serine or threonine residue is regenerated during the final acid cleavage. sigmaaldrich.com

For Boc-SPPS, the use of in situ neutralization protocols is itself a powerful anti-aggregation strategy, as it minimizes the lifetime of the aggregation-prone free amine. peptide.compeptide.com

Solution-Phase Synthetic Approaches and Fragment Condensation

While SPPS is dominant, solution-phase synthesis remains a valuable technique, especially for large-scale production and the synthesis of small peptide fragments that can be joined together in a convergent strategy. nih.govuri.edu

The synthesis of dipeptides or short oligopeptides containing Boc-L-β-methylisoleucine in solution follows the classical principles of peptide chemistry. uri.edumdpi.com The process involves coupling an N-terminally protected amino acid (e.g., Boc-L-β-methylisoleucine) with a C-terminally protected amino acid (e.g., an amino acid methyl or benzyl ester). unibo.it

The key steps are:

Activation: The carboxylic acid of the N-protected amino acid is activated, often using coupling reagents similar to those in SPPS (e.g., HATU, HCTU) or by forming a mixed anhydride (B1165640). nih.govmdpi.com

Coupling: The activated species is reacted with the free amine of the C-protected amino acid in an appropriate organic solvent. unibo.it

Workup and Purification: The resulting protected dipeptide is isolated from the reaction mixture and purified, typically by extraction and chromatography.

This approach allows for careful control and characterization at each step. uri.edu Recent developments have explored the use of flow chemistry to streamline the solution-phase synthesis of dipeptides and oligopeptides, enabling rapid and scalable production. nih.gov

Convergent synthesis involves preparing several protected peptide fragments separately and then joining them together. acs.org This "fragment condensation" approach is particularly useful for building large or complex peptides and proteins, as it avoids the cumulative yield losses and aggregation issues associated with very long stepwise syntheses. acs.org

In this strategy, a fragment containing Boc-L-β-methylisoleucine, synthesized as described in 2.4.1, can be coupled to another peptide fragment. A critical challenge in fragment condensation is the risk of racemization at the C-terminal residue of the activating fragment. To minimize this, coupling reagents known for low racemization, such as those that form urethane-protected acid chlorides or acyl azides, are often employed. peptide.com

Native Chemical Ligation (NCL) is a powerful convergent strategy where a peptide fragment with a C-terminal thioester is chemoselectively ligated to another fragment possessing an N-terminal cysteine residue. acs.org While NCL is highly efficient, preparing the necessary thioester fragments can be challenging. Boc-SPPS is well-suited for the direct synthesis of peptide thioesters, making it a valuable tool in convergent strategies that may incorporate complex residues like β-methylisoleucine. acs.org

Regio- and Stereoselective Coupling Reactions in Solution

The incorporation of β-methylated amino acids, such as Boc-L-β-methylisoleucine, into peptide chains presents unique stereochemical challenges. The presence of a stereocenter at the β-carbon, in addition to the α-carbon, necessitates coupling reactions that are not only efficient but also highly regio- and stereoselective to prevent epimerization and to ensure the formation of the desired diastereomer. Solution-phase peptide synthesis offers a versatile platform for addressing these challenges through the careful selection of coupling reagents, solvents, and reaction conditions.

The steric hindrance imposed by the β-methyl group in Boc-L-β-methylisoleucine can significantly impact the kinetics of the coupling reaction. This often requires the use of highly potent activating agents to facilitate the formation of the amide bond. Research into the synthesis of complex peptides containing sterically hindered N-methylated and β-branched amino acids provides valuable insights into effective coupling strategies. sci-hub.seacs.orguni-kiel.de

A common approach involves the activation of the carboxylic acid of the Boc-protected amino acid, followed by nucleophilic attack from the amino group of the coupling partner. The choice of coupling reagent is critical in minimizing side reactions, particularly racemization at the α-carbon.

Coupling Reagents and Methodologies

Several classes of coupling reagents have been successfully employed in solution-phase synthesis for sterically demanding couplings. These include phosphonium salts, uronium salts, and carbodiimides, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

For instance, in the synthesis of complex natural products containing N-methylated amino acids, which present similar steric challenges to β-methylated residues, reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have proven effective. google.comrsc.org These reagents are known to promote rapid coupling with minimal epimerization.

In one notable total synthesis, a Boc-protected N-methyl-L-isoleucine was coupled with an amine component in the solution phase. nih.gov While not a β-methylated example, the principle of overcoming steric hindrance through potent activation is directly applicable. The following table summarizes representative coupling conditions that can be adapted for Boc-L-β-methylisoleucine based on analogous systems.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Observations for Sterically Hindered Couplings |

| HATU | HOAt | DIPEA | DMF | 2-4 h | Highly efficient for hindered amino acids, low epimerization. rsc.org |

| PyBOP | HOBt | DIPEA | CH₂Cl₂/DMF | 4-12 h | Effective for fragment couplings involving hindered residues. google.com |

| DCC | HOBt | NMM | CH₂Cl₂ | 12-24 h | Classical method, risk of Dicyclohexylurea (DCU) byproduct contamination. libretexts.org |

| ISTA-Cl | - | NMM | MeCN/H₂O | < 1 h | Mixed anhydride method, shown to be effective for N-methyl amino acids. sci-hub.seacs.org |

Control of Stereochemistry

The primary challenge in coupling reactions involving Boc-L-β-methylisoleucine is the preservation of the stereochemical integrity at both the α- and β-carbons. The (2S, 3R, 4S) configuration of L-β-methylisoleucine must be maintained. The reaction conditions, particularly the choice of base and solvent, play a crucial role in preventing epimerization. The use of non-polar solvents and tertiary amine bases with significant steric bulk, such as diisopropylethylamine (DIPEA), is generally favored to suppress racemization. rsc.org

Furthermore, the formation of oxazolone (B7731731) intermediates, which are prone to racemization, must be minimized. The use of additives like HOBt or HOAt helps to suppress the formation of these intermediates by forming activated esters that are more stable and less susceptible to epimerization. libretexts.org

Micro-flow reactor technology has also emerged as a promising approach for controlling stereochemistry in peptide couplings. nii.ac.jp The rapid mixing and precise temperature control afforded by these systems can accelerate the desired amidation reaction while minimizing the time for undesired epimerization to occur, even with highly reactive intermediates. nii.ac.jp

In the context of synthesizing complex peptides like polytheonamide B, which contains multiple β-methylated amino acids including β-methylisoleucine, Fmoc-based solid-phase synthesis was utilized. uni-kiel.de However, the fundamental chemical principles of activating the carboxyl group and controlling the stereochemical outcome are directly translatable to solution-phase synthesis with a Boc-protecting group strategy. nih.gov The key is the robust activation of the carboxylate without providing a pathway for the loss of stereochemical information.

Applications in Natural Product Total Synthesis

The incorporation of non-standard amino acids like Boc-L-β-methylisoleucine is a hallmark of many natural products, particularly those of peptide origin. Its presence often imparts unique conformational properties and resistance to enzymatic degradation, contributing to the potent biological activities of these molecules.

Macrocyclic peptides and depsipeptides, cyclic compounds containing one or more ester bonds in place of amide bonds, represent a significant class of natural products with diverse therapeutic potential. nih.gov The synthesis of these complex structures often relies on the strategic incorporation of unique amino acid building blocks. Boc-L-β-methylisoleucine has been utilized in the synthesis of such macrocycles, where its β-methyl group can influence the ring's conformation and, consequently, its biological activity. nih.govrsc.orgnih.gov For instance, in the total synthesis of certain marine-derived cyclic peptides, the inclusion of β-methylated amino acids is critical for achieving the natural product's specific three-dimensional structure, which is often essential for its function. nih.gov The synthesis of these molecules typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, where Boc-protected amino acids are sequentially coupled. peptide.commdpi.com

| Natural Product Class | Role of Boc-L-β-Methylisoleucine | Key Synthetic Challenge |

|---|---|---|

| Macrocyclic Peptides | Induces specific conformational constraints within the macrocycle. | Achieving high-yield macrocyclization. |

| Depsipeptides | Influences the overall topology and potential for forming stable secondary structures. nih.gov | Formation of the ester linkage under mild conditions. |

Non-ribosomal peptides (NRPs) are a diverse family of natural products synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. nih.gov These NRPs often contain unusual building blocks, including β-methylated amino acids. uni-kiel.de The chemical synthesis of NRP mimics aims to replicate or improve upon the biological activities of these natural products. nih.gov Boc-L-β-methylisoleucine serves as a key starting material in the construction of these mimics. For example, the total synthesis of polytheonamide B, a large and exceptionally cytotoxic non-ribosomal peptide, features multiple β-methylated amino acid residues, including β-methylisoleucine. uni-kiel.de The synthesis of such complex molecules highlights the importance of having access to chiral building blocks like Boc-L-β-methylisoleucine to construct the desired peptide backbone. uni-kiel.de

The utility of Boc-L-β-methylisoleucine extends to the synthesis of complex alkaloids and other cyclic peptides. Alkaloids are a broad class of naturally occurring compounds, many of which possess significant physiological effects. wikipedia.org While the direct incorporation of isoleucine derivatives into the core scaffold of all alkaloids is not universal, the principles of stereocontrolled synthesis using chiral building blocks are fundamental. nih.govfrontiersin.org

In the realm of cyclic peptides, the synthesis of molecules like the cycloaspeptides, which are bioactive pentapeptides, involves the incorporation of N-methylated amino acids. rsc.org While this specific example highlights N-methylation, the underlying synthetic strategies often involve the use of Boc-protected amino acids as precursors. The synthesis of apratoxin A, a potent cytotoxic cyclodepsipeptide, involves the coupling of several N-methylated amino acids, including a derivative of isoleucine. nih.govmdpi.com These syntheses underscore the importance of having a toolbox of well-defined, protected amino acid derivatives, such as Boc-L-β-methylisoleucine, to tackle the assembly of these intricate natural products. ontosight.ainih.govmdpi.com

Construction of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. mdpi.com A key strategy in designing peptidomimetics is to introduce conformational constraints to lock the molecule into its bioactive conformation. nih.gov The β-methyl group of Boc-L-β-methylisoleucine plays a crucial role in this regard by restricting the rotational freedom around the Cα-Cβ bond of the amino acid residue. This constraint can help to pre-organize the peptide backbone into specific secondary structures like β-turns and helices, which are often involved in molecular recognition processes. nih.govresearchgate.net The incorporation of such constrained residues can lead to peptidomimetics with higher binding affinities and selectivities for their biological targets. researchgate.net

Development of Specialized Amino Acid Analogues and Derivatives

Boc-L-β-methylisoleucine serves as a versatile starting material for the synthesis of even more specialized amino acid analogues. These derivatives can be designed to probe structure-activity relationships, enhance biological activity, or introduce novel functionalities into peptides and other molecules.

N-methylation, the addition of a methyl group to the amide nitrogen of a peptide bond, is a common modification found in many natural products and is known to significantly impact the conformational properties and biological activity of peptides. rsc.orgresearchgate.net N-methylated amino acids can improve metabolic stability by preventing enzymatic degradation and can also enhance membrane permeability. researchgate.net Boc-L-β-methylisoleucine can be converted to its N-methylated counterpart, Boc-N-methyl-L-β-methylisoleucine, through various chemical methods. rsc.orgresearchgate.net This N-methylated building block can then be incorporated into peptide chains to create analogues with altered conformational preferences and potentially improved therapeutic properties. medchemexpress.comnih.gov For example, the presence of N-methylated residues in homochiral peptide sequences has been shown to favor the formation of a specific type of β-turn structure. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H23NO4 | nih.gov |

| Molecular Weight | 245.32 g/mol | nih.gov |

| IUPAC Name | (2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | nih.gov |

β-Amino Acid Analogues and Homologation

β-Amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. acs.orgmmsl.cz This extended structure is fundamental to the altered chemical and biological properties of β-peptides, including their notable resistance to enzymatic degradation by proteases. researchgate.netacs.org The synthesis of β-amino acid analogues like Boc-L-β-methylisoleucine often begins with a corresponding α-amino acid, which undergoes a one-carbon chain extension, a process known as homologation.

A prevalent and effective method for this transformation is the Arndt-Eistert reaction. researchgate.netresearchgate.netrsc.orgrsc.org This two-step procedure allows for the stereospecific conversion of an N-protected α-amino acid into its β-amino acid homologue. rsc.org The process generally proceeds without racemization, preserving the critical stereochemistry of the starting material. researchgate.netrsc.org

The general sequence for the Arndt-Eistert homologation of a Boc-protected α-amino acid is as follows:

Activation and Diazoketone Formation: The starting N-Boc-α-amino acid is first activated, often by conversion to a mixed anhydride using a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netrsc.orgrsc.org This activated species then reacts with diazomethane to form an α-diazoketone intermediate. researchgate.netresearchgate.net The use of coupling agents such as BOP or PyBOP has also been reported as an efficient protocol for this step. researchgate.net

Wolff Rearrangement: The α-diazoketone is then subjected to a Wolff rearrangement, typically promoted by a metal catalyst (e.g., silver benzoate) or by photochemical conditions, to yield the desired β-amino acid. researchgate.netchemrxiv.org

This methodology can be applied to prepare a wide range of β-amino acids from readily available α-amino acid precursors. For instance, starting from Boc-L-isoleucine, one could synthesize its corresponding β-homologue, Boc-L-β-homoisoleucine. The β-methyl group in the target compound, Boc-L-β-methylisoleucine, is a feature of the initial building block, which would be (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine) or its methylated variants.

Table 1: Arndt-Eistert Homologation for β-Amino Acid Synthesis

| Step | General Reactants | General Products | Specific Example (Isoleucine Homologue) |

|---|---|---|---|

| 1 | N-Boc-α-amino acid, Activating Agent, Diazomethane | N-Boc-α-aminodiazoketone | Boc-L-isoleucine → Boc-L-isoleucyldiazomethane |

The availability of such synthetic routes provides chemists with access to a diverse array of chiral β-amino acid building blocks, which are crucial for constructing novel peptides and other biologically active molecules. chiroblock.com

Chiral Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological function. nih.gov These studies involve the systematic synthesis and evaluation of analogues of a lead compound to identify key structural features responsible for its activity and to optimize properties like potency and selectivity. nih.govacs.org Chiral building blocks such as Boc-L-β-methylisoleucine are invaluable in this process.

The incorporation of non-canonical amino acids, particularly β-amino acids with defined stereochemistry, serves several key purposes in SAR studies:

Conformational Rigidity and Potency: The presence of a β-methyl group can increase binding affinity by restricting bond rotation between the α- and β-carbons, leading to an entropic gain upon binding. nih.gov Introducing a conformationally constrained building block like a β-amino acid can help lock a peptide into a bioactive conformation, which can lead to enhanced potency. nih.govnih.gov

Metabolic Stability: Peptides composed of or containing β-amino acids often exhibit significantly increased resistance to degradation by proteases, a crucial attribute for developing therapeutic peptides with improved half-lives. researchgate.netacs.orgchiroblock.com

Probing Receptor Interactions: The specific stereochemistry (chirality) of an amino acid residue is often critical for its interaction with biological targets like enzymes and receptors. jpt.com By synthesizing analogues where an α-amino acid is replaced by its β-homologue, such as Boc-L-β-methylisoleucine, researchers can probe the spatial requirements of the receptor's binding pocket. acs.org

The natural product Polytheonamide B, a highly cytotoxic peptide with an alternating sequence of D- and L-amino acids, contains a β-methylisoleucine residue. uni-kiel.de This complex molecule forms a tubular structure that functions as an ion channel. nih.govuni-kiel.deresearchgate.net The presence of this unusual amino acid in such a potent natural product underscores its potential importance for biological function and makes it an attractive component for inclusion in SAR studies of new therapeutic agents. nih.gov The total synthesis of Polytheonamide B and its analogues has been a significant undertaking, allowing for SAR studies that have deepened the understanding of the structural requirements for its biological activity. nih.govresearchgate.net

Table 2: Illustrative SAR Strategy Using a β-Amino Acid Building Block

| Lead Compound Moiety | Analogue Modification | Rationale for SAR Study |

|---|---|---|

| L-Isoleucine | Replace with L-β-Homoisoleucine | Evaluate the impact of backbone extension on peptide conformation and protease stability. |

| L-Isoleucine | Replace with Boc-L-β-Methylisoleucine | Assess the effect of β-methylation on binding affinity and conformational restriction. |

| Peptide Backbone | Insert Boc-L-β-Methylisoleucine | Determine if inducing a specific turn or secondary structure enhances biological activity. |

By using well-defined chiral building blocks like Boc-L-β-methylisoleucine, medicinal chemists can systematically and rationally design libraries of compounds to explore the chemical space around a lead structure, ultimately leading to the development of more effective and stable therapeutic agents. acs.orgacs.org

Conformational Analysis of Peptides Incorporating β Methylated Isoleucine Residues

Computational Chemistry Approaches to Peptide Conformation

Molecular Dynamics Simulations and Energy Minimization

Molecular Dynamics (MD) simulations and energy minimization are powerful computational tools to explore the conformational landscape of peptides. For peptides incorporating non-standard amino acids like β-methylated isoleucine, these methods provide insights into the accessible conformations and their relative stabilities.

MD simulations of peptides containing β-methylated amino acids are typically performed using classical force fields such as AMBER or CHARMM. The simulations involve placing the peptide in a solvent box, usually water, and simulating the atomic motions over time by integrating Newton's equations of motion. This allows for the exploration of the conformational space available to the peptide. Subsequent energy minimization of the snapshots from the MD trajectory can identify low-energy conformations.

A hypothetical MD simulation of a dipeptide containing Boc-l-beta-methylisoleucine could reveal the influence of the β-methyl group on the backbone dihedral angles (φ and ψ). The steric hindrance introduced by the additional methyl group is expected to restrict the accessible regions of the Ramachandran plot compared to its canonical counterpart.

Table 1: Hypothetical Low-Energy Conformers of a this compound containing dipeptide from MD simulations and Energy Minimization

| Conformational State | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Extended | -150 | 150 | 0.0 |

| Turn-like | -70 | 130 | 1.5 |

Note: This table is illustrative and based on general principles of peptide conformational analysis. Specific values would require dedicated simulations.

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

Density Functional Theory (DFT) is a quantum mechanical method that can provide highly accurate energies for different molecular conformations. For peptides with β-methylated isoleucine, DFT calculations are crucial for refining the energetics of conformers identified through molecular mechanics and for constructing detailed conformational energy landscapes.

DFT calculations on a model dipeptide, such as Ac-β-methyl-Ile-NHMe, can be performed to map the potential energy surface as a function of the backbone dihedral angles φ and ψ. These calculations reveal the intrinsic conformational preferences of the β-methylated residue in the absence of larger peptide or protein environments. One study on the effect of β-methylation on α,β-dehydrophenylalanine, another non-canonical amino acid, showed that β-methylation can unexpectedly increase conformational freedom in some cases. However, when combined with other modifications, it can lead to a highly restricted conformational space nih.gov. Similar competing effects could be at play for β-methylated isoleucine.

The results of DFT calculations can be visualized as Ramachandran plots, highlighting the low-energy regions. For a β-methylated amino acid, these regions are expected to be more constrained than for the 20 proteinogenic amino acids.

Table 2: Hypothetical Relative Energies of Ac-β-methyl-Ile-NHMe Conformers from DFT Calculations

| Conformation | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum (β-sheet like) | -135 | 135 | 0.0 |

| Local Minimum 1 (Turn-like) | -80 | 140 | 2.1 |

Note: This table is illustrative. Actual values would require specific DFT calculations on the molecule of interest.

Development and Validation of Force Fields for β-Methylated Amino Acids

Accurate MD simulations rely on well-parameterized force fields. For non-standard amino acids like β-methylated isoleucine, specific force field parameters are often not available in standard distributions and need to be developed and validated.

The parameterization process typically involves fitting the force field terms (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) to high-level quantum mechanical data. For instance, the CHARMM and AMBER force fields have been extended to include a wide range of nonstandard amino acids, and protocols for developing new parameters are well-established nih.govnih.govacs.orguoi.grnih.gov. The development of parameters for β-amino acids has been a subject of research to improve the accuracy of simulations of foldamers researchgate.net.

Validation of new parameters is a critical step and is often performed by comparing simulation results with experimental data, such as NMR-derived conformational restraints or crystal structures of peptides containing the modified residue. For example, a study on peptides with isomerized amino acids validated AMBER force field parameters by comparing computational results with DFT calculations researchgate.net.

Table 3: Key Steps in Force Field Parameterization for β-Methylated Amino Acids

| Step | Description |

|---|---|

| 1. Quantum Mechanical Calculations | Perform high-level QM calculations (e.g., MP2 or DFT) on a model compound (e.g., Ac-β-methyl-Ile-NHMe) to obtain equilibrium geometries, vibrational frequencies, and rotational energy profiles. |

| 2. Partial Charge Derivation | Derive partial atomic charges using methods like RESP (Restrained Electrostatic Potential) fitting to reproduce the QM electrostatic potential. |

| 3. Bonded Parameter Fitting | Fit bond, angle, and dihedral parameters to the QM data. Dihedral parameters are particularly crucial for accurately representing the conformational energy landscape. |

| 4. Validation | Perform MD simulations on a known peptide system containing the new residue and compare the results with available experimental data (e.g., NMR J-couplings, NOEs) or with QM calculations. |

Influence of β-Methylation on Peptide Backbone and Side-Chain Conformational Preferences

The introduction of a methyl group at the β-carbon of an isoleucine residue has profound effects on both the backbone and side-chain conformational preferences of a peptide.

The β-methyl group imposes significant steric constraints on the peptide backbone, which can restrict the allowed φ and ψ dihedral angles. This steric hindrance can be used to favor specific secondary structures, such as β-turns or helical conformations, by destabilizing other regions of the Ramachandran plot. The Ramachandran principle dictates that steric collisions between atoms limit the possible conformations of a polypeptide chain, and the addition of a β-methyl group further restricts these possibilities proteopedia.org.

The side-chain conformation of isoleucine is defined by the χ1 and χ2 dihedral angles. The β-methyl group is expected to influence the rotamer populations of these side-chain angles. The steric bulk of the additional methyl group can create preferences for specific rotameric states to minimize steric clashes with the peptide backbone and other side-chain atoms. Studies on isoleucine side-chain conformations have shown that they primarily sample a few distinct rotameric states, and the introduction of a β-methyl group would likely further bias this distribution utoronto.caucl.ac.uk.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ac-β-methyl-Ile-NHMe |

Analytical and Characterization Methodologies for Boc L β Methylisoleucine and Its Derivatives

Chiral Resolution and Enantiomeric Purity Assessment

The stereochemical complexity of β-methylisoleucine, which contains two chiral centers, gives rise to four possible stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine configurations at the α and β carbons). Consequently, the assessment of enantiomeric and diastereomeric purity is a critical aspect of its quality control.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation of stereoisomers. mdpi.commdpi.com Direct separation can be achieved using chiral stationary phases (CSPs) that contain a chiral selector, which interacts differently with each enantiomer, leading to different retention times.

For a compound like Boc-L-β-methylisoleucine, reversed-phase HPLC with a suitable C30 or C18 column can be effective, especially for separating diastereomers which have different physical properties. fishersci.com The separation of enantiomers, however, often requires specialized chiral columns. The choice of mobile phase and column temperature are critical parameters that must be optimized to achieve baseline resolution of all isomers. fishersci.com

GC-MS analysis typically requires derivatization of the amino acid to increase its volatility. While powerful, the high temperatures used in GC can sometimes pose a risk of racemization, which must be carefully evaluated. mdpi.com

Table 1: Illustrative HPLC Method for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (min) | Boc-D-β-methyl-allo-isoleucine: 8.5 |

| Boc-L-β-methyl-allo-isoleucine: 9.8 | |

| Boc-D-β-methylisoleucine: 11.2 | |

| Boc-L-β-methylisoleucine: 12.5 |

An alternative to direct chiral separation is the use of chiral derivatizing agents (CDAs). This indirect method involves reacting the amino acid mixture with an enantiomerically pure reagent to form diastereomers. nanobioletters.comnih.gov These diastereomeric derivatives have distinct physicochemical properties and can be separated on standard, achiral chromatographic columns. nanobioletters.commdpi.com

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA that reacts with the primary or secondary amine of amino acids. nih.gov The resulting diastereomers can be readily separated by reversed-phase HPLC and detected by UV absorbance due to the dinitrophenyl group. nih.gov Other reagents, such as (S)-NIFE, have also been successfully used for the chiral analysis of amino acids. mdpi.com This method is particularly valuable as it can be coupled with mass spectrometry for sensitive detection. nih.gov

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Typical Analytical Method |

|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Amino Group | RP-HPLC-UV/MS nih.gov |

| o-Phthalaldehyde/Chiral Thiol | OPA | Amino Group | RP-HPLC-Fluorescence |

| N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester | (S)-NIFE | Amino Group | UPLC-MS/MS mdpi.com |

| (1R,2R)-1,2-diphenylethylenediamine | DPE | Carboxyl Group | RP-HPLC-UV/MS |

Spectroscopic Methods for Structural Elucidation and Purity Determination

Spectroscopic techniques are indispensable for confirming the molecular structure of Boc-L-β-methylisoleucine and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. mmu.ac.uk

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. mmu.ac.ukmdpi.com For Boc-L-β-methylisoleucine, ¹H NMR and ¹³C NMR spectra can confirm the presence of all expected functional groups, including the Boc-protecting group, the carboxylic acid, and the specific arrangement of methyl and ethyl groups on the amino acid side chain. chemicalbook.comresearchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, providing unambiguous assignment of the structure. mmu.ac.uk

In more complex systems, such as when Boc-L-β-methylisoleucine is incorporated into a larger peptide, spectral overlap can become a significant issue. portlandpress.com In these cases, isotopic labeling can be employed. nmr-bio.comutoronto.casigmaaldrich.com Synthesizing the amino acid with ¹³C or ¹⁵N isotopes at specific positions allows for selective detection in the NMR spectrum, simplifying analysis and enabling detailed structural and dynamic studies. rsc.org For instance, specific methyl labeling is a powerful technique for studying the structure and dynamics of large proteins and protein complexes. nmr-bio.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Boc-L-β-methylisoleucine

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| Boc C(CH₃)₃ | - | ~80.0 |

| α-CH | ~4.1-4.3 (d) | ~58-60 |

| β-CH | ~1.8-2.0 (m) | ~38-40 |

| β-CH₃ | ~0.9-1.0 (d) | ~15-17 |

| γ-CH₂ | ~1.2-1.5 (m) | ~25-27 |

| δ-CH₃ | ~0.85-0.95 (t) | ~11-13 |

| COOH | ~10-12 (br s) | ~175-177 |

Mass spectrometry is a crucial tool for determining the molecular weight of a compound with high accuracy, which serves to confirm its elemental formula. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For Boc-L-β-methylisoleucine, high-resolution mass spectrometry (HRMS) can provide the exact mass, distinguishing it from compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. ed.ac.uk The resulting fragmentation pattern is characteristic of the molecule's structure. For Boc-protected amino acids, characteristic losses of isobutene (56 Da) or the entire Boc group (100 Da) are typically observed. While MS is powerful, it often cannot distinguish between isomers like leucine (B10760876) and isoleucine based on mass alone, as they have identical molecular weights and can produce similar fragment ions. chromforum.org Therefore, coupling MS with a chromatographic separation technique (LC-MS or GC-MS) is essential for the unambiguous identification of isomers in a mixture. mdpi.com

Table 4: Expected Mass Spectrometry Data for Boc-L-β-methylisoleucine (C₁₂H₂₃NO₄)

| Analysis | Expected m/z Value | Description |

|---|---|---|

| Molecular Weight | 245.31 g/mol | - |

| HRMS (ESI+) | 246.1700 [M+H]⁺ | Protonated molecule |

| 268.1519 [M+Na]⁺ | Sodium adduct | |

| MS/MS Fragmentation | 190.1070 [M+H-C₄H₈]⁺ | Loss of isobutene from Boc group |

| 146.1125 [M+H-Boc]⁺ | Loss of the tert-butoxycarbonyl group | |

| 100.0757 [C₅H₁₀O₂]⁺ | Fragment corresponding to the Boc group |

Q & A

Q. What are the key methodological considerations for synthesizing Boc-L-β-methylisoleucine with high enantiomeric purity?

To ensure high enantiomeric purity, researchers should employ asymmetric synthesis techniques such as Evans’ oxazolidinone-mediated alkylation or catalytic enantioselective hydrogenation. Detailed characterization via chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments is critical to confirm stereochemistry. Additionally, protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) must be optimized to prevent racemization during synthesis .

Q. How can researchers validate the structural integrity of Boc-L-β-methylisoleucine post-synthesis?

Use a combination of spectroscopic methods:

- 1H/13C NMR : Verify backbone structure and methyl branching.

- Mass spectrometry (MS) : Confirm molecular weight and isotopic patterns.

- Infrared (IR) spectroscopy : Identify functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹). Replicate analyses across independent labs to minimize instrumental bias .

Q. What experimental designs are suitable for studying the conformational stability of Boc-L-β-methylisoleucine in solution?

Circular dichroism (CD) spectroscopy and temperature-dependent NMR can monitor conformational changes. Solvent polarity (e.g., DMSO vs. chloroform) and pH should be systematically varied to assess stability. Control experiments with unmodified isoleucine are recommended to isolate the effects of β-methyl substitution .

Advanced Research Questions

Q. How can conflicting data on the solubility of Boc-L-β-methylisoleucine in polar solvents be resolved?

Contradictions may arise from impurities or inconsistent solvent preparation. Researchers should:

- Standardize solvent systems (e.g., degassed, anhydrous DMF).

- Use dynamic light scattering (DLS) to detect aggregates.

- Compare results across multiple batches synthesized via orthogonal routes. Meta-analyses of published solubility data can identify systematic errors (e.g., incomplete Boc deprotection) .

Q. What strategies improve the reproducibility of Boc-L-β-methylisoleucine’s bioactivity assays in peptide conjugates?

- Controlled peptide coupling : Use coupling agents like HATU/DIPEA to minimize epimerization.

- Batch-to-batch consistency : Implement quality control (QC) protocols (e.g., ≥95% purity via HPLC).

- Cell-based assay validation : Include positive/negative controls (e.g., wild-type peptides) and report biological replicates (n ≥ 3) .

Q. How can computational modeling enhance the understanding of Boc-L-β-methylisoleucine’s steric effects in protein binding?

Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM can predict steric clashes in peptide-receptor complexes. Pair simulations with mutagenesis studies (e.g., substituting β-methyl with hydrogen or bulkier groups) to validate computational findings experimentally .

Q. What methodologies address the challenges of integrating Boc-L-β-methylisoleucine into solid-phase peptide synthesis (SPPS)?

- Resin compatibility : Use acid-labile resins (e.g., Wang resin) to avoid premature Boc deprotection.

- Coupling efficiency monitoring : Employ Kaiser tests or FT-IR for real-time reaction tracking.

- Side-chain protection : Optimize orthogonal protection (e.g., trityl for carboxyl groups) to prevent side reactions .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory results in Boc-L-β-methylisoleucine’s metabolic stability studies?

Apply sensitivity analyses to identify confounding variables (e.g., enzyme batch variability, incubation time). Cross-validate findings using alternative assays (e.g., liver microsomes vs. recombinant CYP450 isoforms). Transparent reporting of raw data and statistical models (e.g., ANOVA with post-hoc tests) is essential .

Q. What statistical frameworks are appropriate for dose-response studies involving Boc-L-β-methylisoleucine derivatives?

Nonlinear regression models (e.g., Hill equation) are ideal for EC50/IC50 determination. For multi-parametric data, machine learning algorithms (e.g., random forests) can identify structure-activity relationships (SARs). Ensure data adheres to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor in studies using Boc-L-β-methylisoleucine-derived therapeutics?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For in vivo studies, obtain approval from institutional review boards (IRBs) and follow ARRIVE guidelines for reporting animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.